

The Discovery and Development of PF-06761281: A Technical Guide

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Compound of Interest

Compound Name: PF-06761281

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Abstract

PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This transporter plays a crucial role in cellular metabolism by importing extracellular citrate, a key metabolic intermediate. By inhibiting NaCT, **PF-06761281** modulates intracellular citrate levels, thereby impacting major metabolic pathways such as fatty acid synthesis and glycolysis. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **PF-06761281**, presenting key quantitative data, detailed experimental protocols, and visual representations of its operational framework.

Introduction

Cytosolic citrate is a critical node in cellular bioenergetics, serving as a precursor for the synthesis of fatty acids and cholesterol, and acting as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis.[1] The transport of citrate from the extracellular space into the cytoplasm is primarily mediated by the sodium-coupled citrate transporter, NaCT (SLC13A5). Dysregulation of citrate metabolism has been implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][3] As such, the inhibition of NaCT presents a promising therapeutic strategy for these conditions.

PF-06761281, with the chemical name (2R)-2-Hydroxy-2-[2-(2-methoxy-5-methyl-3-pyridinyl)ethyl]-butanedioic acid, emerged from a discovery program aimed at identifying potent and selective inhibitors of NaCT.^[4] This guide details the preclinical data and methodologies that have characterized **PF-06761281** as a valuable research tool and potential therapeutic agent.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of **PF-06761281** against NaCT and related transporters.

Table 1: In Vitro Inhibitory Potency of **PF-06761281** against NaCT

Cell Line/Species	Assay Type	IC50 (μM)	Reference
HEK293 cells expressing human NaCT	[14C]-Citrate Uptake	0.51	^[4]
Human Hepatocytes	[14C]-Citrate Uptake	0.74	^[4]
Rat Hepatocytes	[14C]-Citrate Uptake	0.12	^[4]
Mouse Hepatocytes	[14C]-Citrate Uptake	0.21	^[4]

Table 2: Selectivity Profile of **PF-06761281**

Transporter	Cell Line	IC50 (μM)	Selectivity (fold vs. hNaCT)	Reference
Human NaDC1 (SLC13A2)	HEK293 cells	13.2	>25	^[4]
Human NaDC3 (SLC13A3)	HEK293 cells	14.1	>27	^[4]

Experimental Protocols

[14C]-Citrate Uptake Assay

This protocol describes the methodology used to determine the inhibitory potency of **PF-06761281** on NaCT-mediated citrate uptake in cultured cells.

Materials:

- HEK293 cells stably expressing human NaCT (HEK-hNaCT)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Uptake Buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.5
- [14C]-Citrate (radiolabeled)
- Unlabeled citric acid
- **PF-06761281**
- Scintillation cocktail
- Scintillation counter

Procedure:

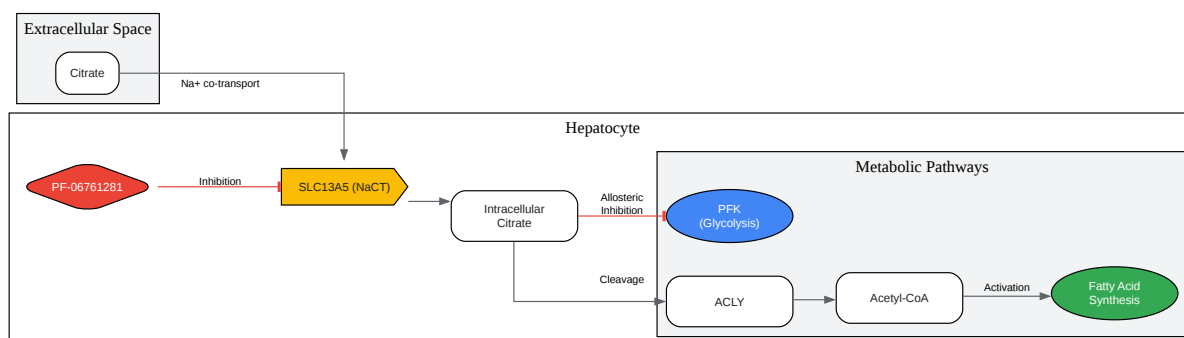
- Cell Culture: HEK-hNaCT cells are seeded in 24-well plates and grown to confluence in DMEM supplemented with 10% FBS.
- Compound Preparation: A stock solution of **PF-06761281** is prepared in a suitable solvent (e.g., DMSO) and serially diluted in Uptake Buffer to achieve the desired final concentrations.
- Assay Initiation: The cell culture medium is aspirated, and the cells are washed twice with PBS.
- Pre-incubation: Cells are pre-incubated with the various concentrations of **PF-06761281** in Uptake Buffer for 15-30 minutes at 37°C.

- **Uptake Measurement:** The pre-incubation solution is removed, and the Uptake Buffer containing [14C]-citrate (at a concentration near its K_m) and the corresponding concentration of **PF-06761281** is added to each well.
- **Incubation:** The cells are incubated for a defined period (e.g., 10-30 minutes) at 37°C to allow for citrate uptake.
- **Assay Termination:** The uptake is terminated by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold PBS to remove extracellular [14C]-citrate.
- **Cell Lysis and Scintillation Counting:** The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- **Data Analysis:** The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the central role of SLC13A5 in cellular metabolism and the impact of its inhibition by **PF-06761281**.

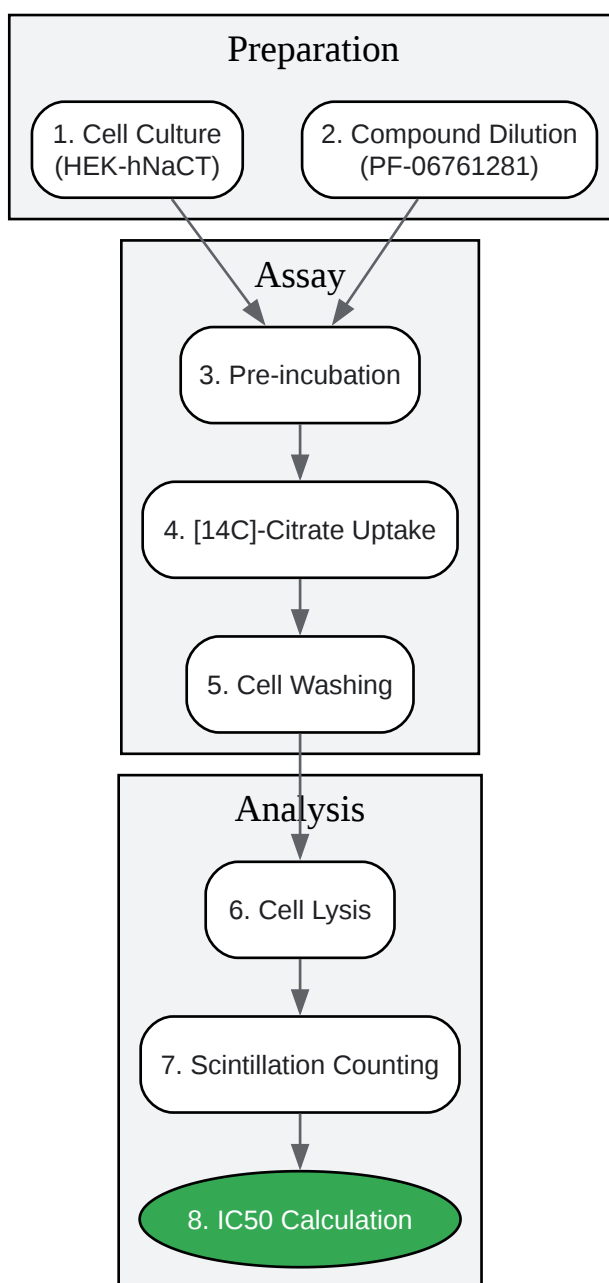


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Figure 1: Mechanism of action of **PF-06761281** on SLC13A5 and downstream metabolic pathways.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro efficacy of NaCT inhibitors like **PF-06761281**.

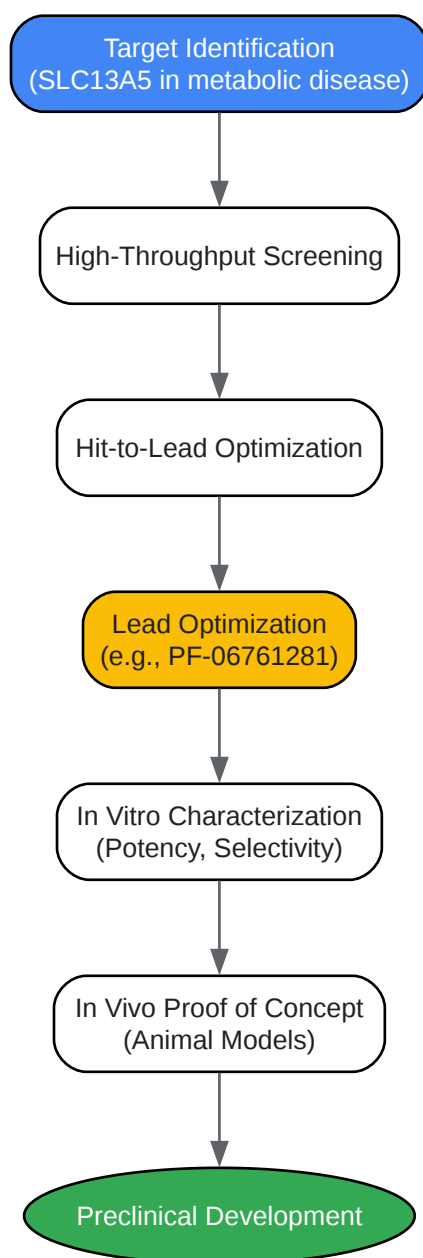


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Figure 2: Workflow for the in vitro [14C]-citrate uptake assay.

Discovery and Development Logic

The following diagram illustrates the logical progression of the discovery and preclinical development of a NaCT inhibitor.



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Figure 3: Logical flow of the NaCT inhibitor discovery and development process.

Conclusion

PF-06761281 is a well-characterized, potent, and selective inhibitor of the sodium-coupled citrate transporter, SLC13A5. The data presented in this guide highlight its utility as a chemical probe to investigate the role of citrate metabolism in health and disease. While detailed synthetic protocols and comprehensive in vivo pharmacokinetic and pharmacodynamic data

are not fully available in the public domain, the existing information provides a strong foundation for its use in preclinical research. Further studies are warranted to fully elucidate the therapeutic potential of NaCT inhibition in metabolic disorders.

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